molecular formula C13H10N2O7S B3054946 Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- CAS No. 62547-13-1

Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-

Cat. No.: B3054946
CAS No.: 62547-13-1
M. Wt: 338.29 g/mol
InChI Key: VDRYXYGLISRSAY-UHFFFAOYSA-N
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Description

Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- is an organic compound with a complex structure that includes a benzoic acid core substituted with a hydroxyl group, a nitrophenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by sulfonation and subsequent coupling reactions to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring, depending on the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, aminobenzoic acids, and sulfonamides, depending on the specific reaction pathway.

Scientific Research Applications

Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes, while the nitrophenyl group may interact with cellular receptors. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

  • 2-Hydroxy-5-nitrobenzoic acid
  • 2-Hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid
  • 2-Hydroxy-5-(trifluoromethyl)benzoic acid

Comparison: Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in certain chemical reactions and possess unique biological activities due to the presence of the sulfonamide group.

Properties

IUPAC Name

2-hydroxy-5-[(3-nitrophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O7S/c16-12-5-4-10(7-11(12)13(17)18)23(21,22)14-8-2-1-3-9(6-8)15(19)20/h1-7,14,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRYXYGLISRSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385506
Record name Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62547-13-1
Record name Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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